molecular formula C18H21N3O4 B2544218 4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide CAS No. 2034462-20-7

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide

Cat. No.: B2544218
CAS No.: 2034462-20-7
M. Wt: 343.383
InChI Key: NHGWMJLCIMRLGF-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds with a 1,3,4-oxadiazole ring, like “4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide”, have been found to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups.

Biological Activity

4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H21_{21}N3_3O4_4
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 2034462-20-7

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Apoptosis Induction : Some related compounds have been shown to induce apoptosis in cancer cells. For instance, studies on structurally similar oxadiazole derivatives suggest they can activate caspase pathways leading to programmed cell death in tumor cells .
  • Inhibition of Tubulin Polymerization : Certain derivatives exhibit the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapeutics .
  • G Protein-Coupled Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been documented for related compounds, suggesting a potential pathway for modulating cellular signaling and responses .

Anticancer Activity

A study focusing on the anticancer properties of oxadiazole derivatives found that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The most potent derivatives had EC50 values in the nanomolar range .

CompoundCell LineEC50 (µM)Mechanism
5dT47D0.08Apoptosis Induction
5eMCF70.05Tubulin Inhibition

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications in the oxadiazole ring and substitution patterns on the phenyl group significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances potency against certain cancer types .

Case Studies

  • Case Study on Apoptosis Induction : A recent study demonstrated that a derivative of oxadiazole induced apoptosis in breast cancer cells through activation of caspases, leading to cell cycle arrest and increased reactive oxygen species (ROS) levels . This suggests that this compound may share similar apoptotic pathways.
  • In Vivo Studies : Preliminary in vivo studies have indicated that related compounds can reduce tumor size in xenograft models without significant toxicity to normal tissues . Further research is needed to evaluate the safety profile and therapeutic window of this compound.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(13-4-2-1-3-5-13)6-7-16(23)19-12-17-20-18(21-25-17)14-8-10-24-11-9-14/h1-5,14H,6-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWMJLCIMRLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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